1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

CNS drug discovery BBB permeability Medicinal chemistry

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane (CAS 374794-98-6; molecular formula C₁₀H₁₉NO; molecular weight 169.26 g/mol) is a spirocyclic heterocyclic building block featuring a rigid [4.5] spiro framework that incorporates both an oxygen atom in the tetrahydrofuran ring (2-oxa) and a secondary amine in the piperidine ring (8-aza). The 1,1-dimethyl substitution at the spiro junction imposes conformational constraints distinct from unsubstituted analogs, potentially modulating metabolic stability, reducing off-target promiscuity, and influencing binding site complementarity in receptor-ligand interactions.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 374794-98-6
Cat. No. B1341857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane
CAS374794-98-6
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC1(C2(CCNCC2)CCO1)C
InChIInChI=1S/C10H19NO/c1-9(2)10(5-8-12-9)3-6-11-7-4-10/h11H,3-8H2,1-2H3
InChIKeyVBFWOAOPBSWXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane: A Sterically Shielded Spirocyclic Building Block for CNS and Sigma Receptor Research


1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane (CAS 374794-98-6; molecular formula C₁₀H₁₉NO; molecular weight 169.26 g/mol) is a spirocyclic heterocyclic building block featuring a rigid [4.5] spiro framework that incorporates both an oxygen atom in the tetrahydrofuran ring (2-oxa) and a secondary amine in the piperidine ring (8-aza) . The 1,1-dimethyl substitution at the spiro junction imposes conformational constraints distinct from unsubstituted analogs, potentially modulating metabolic stability, reducing off-target promiscuity, and influencing binding site complementarity in receptor-ligand interactions [1]. Commercially available in ≥95% purity from multiple research chemical suppliers, this compound serves as a privileged scaffold precursor for medicinal chemistry campaigns targeting sigma receptors, central nervous system (CNS) disorders, and kinase inhibition programs .

Sterically differentiated spirocyclic building block for CNS and sigma receptor research
Gem-dimethyl substitution offers conformational constraint and potential metabolic shielding
Secondary amine handle supports N-functionalization for SAR exploration

Why Generic Spirocyclic Substitution Fails: Conformational and Metabolic Differentiation of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane


Generic substitution of 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane with unsubstituted 2-oxa-8-azaspiro[4.5]decane (CAS 176-69-2) or 1-oxa-8-azaspiro[4.5]decane (CAS 176-92-1) ignores critical physicochemical and biological property differences driven by the 1,1-dimethyl geminal substitution. The gem-dimethyl group at the spiro junction introduces steric hindrance that alters the three-dimensional spatial orientation of the basic amine, modifies pKa by influencing solvation of the protonated nitrogen, and increases lipophilicity (cLogP) [1]. These changes directly impact blood-brain barrier permeability, metabolic stability against cytochrome P450 oxidation, and binding site complementarity for targets such as sigma-1 receptors [2]. Cross-study analysis of structurally related 1-oxa-8-azaspiro[4.5]decane derivatives demonstrates that minor structural modifications—including methyl substitution at positions adjacent to the spiro center—shift sigma receptor subtype selectivity (σ₁ vs. σ₂) and can alter receptor binding affinity by an order of magnitude, rendering generic substitution scientifically invalid for structure-activity relationship (SAR) optimization [3].

Unsubstituted 2-oxa-8-azaspiro[4.5]decane Lacks gem-dimethyl steric shielding; lipophilicity and predicted metabolic stability may differ significantly
1-oxa-8-azaspiro[4.5]decane Oxygen position and spiro junction geometry differ; sigma receptor selectivity and SAR may not transfer directly
Generic spirocyclic amine Conformational flexibility and pKa differences can alter binding site complementarity and predicted brain penetration

Quantitative Differentiation Evidence: 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane Versus Closest Analogs


Enhanced Lipophilicity and Predicted CNS Permeability Versus Unsubstituted 2-Oxa-8-azaspiro[4.5]decane

The 1,1-dimethyl substitution increases calculated lipophilicity (cLogP) by approximately 0.6–0.8 log units compared to unsubstituted 2-oxa-8-azaspiro[4.5]decane (cLogP ≈ 0.4 vs. ≈ 1.1 for the dimethyl derivative) . In CNS drug discovery, the optimal cLogP range for passive blood-brain barrier (BBB) diffusion is generally accepted as 1–3; the 1,1-dimethyl analog shifts from suboptimal to optimal range, enhancing the likelihood of achieving therapeutically relevant brain exposure [1].

Enhanced Lipophilicity
Class-level inference
ΔcLogP ≈ +0.7
Shifts into predicted CNS drug-like range; may support improved passive brain permeability
In silico estimate; verify experimentally
CNS drug discovery BBB permeability Medicinal chemistry Lipophilicity optimization

Improved Metabolic Stability Through Steric Shielding of the Spirocyclic Core

The gem-dimethyl group at the 1-position of the spirocyclic system introduces steric hindrance that shields the adjacent oxygen-containing tetrahydrofuran ring and the spiro junction from oxidative metabolism. Literature precedent for gem-dimethyl substitution in spirocyclic and related scaffolds demonstrates that this structural motif reduces intrinsic clearance in human liver microsomes by 30–50% compared to unsubstituted analogs [1]. While direct experimental microsomal stability data for 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane are not publicly available, this represents a class-level inference based on well-established medicinal chemistry principles that gem-dimethyl substitution adjacent to metabolically labile sites consistently improves in vitro half-life [2].

Metabolic Shielding
Class-level inference
Predicted 30–50% CL_int reduction
Supports reduced clearance risk via steric protection of metabolically labile sites
Requires microsomal assay validation; no direct data reported
Metabolic stability CYP450 oxidation Microsomal clearance Gem-dimethyl effect

Sigma-1 Receptor Ligand Potential: Structural Analogy to Validated 1-Oxa-8-azaspiro[4.5]decane Scaffolds

Although direct σ₁ receptor binding data for 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane itself are not available in the peer-reviewed literature, the compound serves as a close structural analog to the 1-oxa-8-azaspiro[4.5]decane scaffold that has been extensively characterized as a privileged template for σ₁ receptor ligand development. A 2020 study by Tian et al. evaluated a series of 1-oxa-8-azaspiro[4.5]decane derivatives and reported nanomolar σ₁ receptor affinity across all seven ligands tested (Kᵢ(σ₁) range: 0.47–12.1 nM) with moderate selectivity over σ₂ receptors (Kᵢ(σ₂)/Kᵢ(σ₁) = 2–44) [1]. The most selective ligand in this series (compound 8) was successfully radiolabeled with ¹⁸F and demonstrated high initial brain uptake in mice, with SA4503 pretreatment reducing brain-to-blood ratio by 70–75% at 30 min, confirming σ₁ receptor-mediated brain accumulation [1]. The 1,1-dimethyl-2-oxa scaffold differs from the validated 1-oxa series by repositioning the oxygen atom from the 1-position to the 2-position and introducing gem-dimethyl substitution at the spiro junction, which may confer distinct receptor subtype selectivity profiles or pharmacokinetic properties relative to the published series [2].

Sigma-1 Receptor Potential
Cross-study comparable
Analog Kᵢ range: 0.47–12.1 nM
Scaffold-conserved activity inferred; direct binding data not reported for this compound
Structural analog evidence from 1-oxa series; confirm with radioligand binding
Sigma-1 receptor σ₁R ligands Radioligand development Neuropathic pain

Basic Amine pKa Modulation: Enhanced Physicochemical Differentiation

The 1,1-dimethyl substitution adjacent to the spirocyclic piperidine nitrogen is predicted to modulate the basicity of the secondary amine (pKa) through steric and electronic effects that influence solvation of the protonated species. Unsubstituted 2-oxa-8-azaspiro[4.5]decane exhibits a predicted pKa of approximately 10.9 ± 0.20 . The introduction of gem-dimethyl substitution at the 1-position is expected to lower the pKa by approximately 0.3–0.5 units due to increased steric hindrance to solvation of the ammonium ion, bringing the amine into a more drug-like basicity range (pKa 8–10) that optimizes the balance between solubility and passive membrane permeability [1].

pKa Modulation
Class-level inference
Predicted ΔpKa ≈ −0.3 to −0.5
Modest basicity reduction may improve passive permeability at physiological pH
In silico estimate; confirm experimentally
pKa Amine basicity Drug-likeness Spirocyclic amines

Optimal Procurement and Research Application Scenarios for 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane


Medicinal Chemistry: CNS-Penetrant σ₁ Receptor Ligand Optimization

Procure 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane as a differentiated spirocyclic amine scaffold for structure-activity relationship (SAR) exploration targeting σ₁ receptors. The compound's enhanced lipophilicity (cLogP ≈ 1.1) and predicted metabolic stability improvements—stemming from the 1,1-dimethyl substitution's steric shielding—position it as a strategic alternative to unsubstituted 2-oxa-8-azaspiro[4.5]decane (cLogP ≈ 0.4) for achieving optimal CNS drug-like properties [1]. Functionalization of the secondary amine enables systematic exploration of N-substituent effects on σ₁/σ₂ selectivity and brain penetration, building upon the validated 1-oxa-8-azaspiro[4.5]decane template that has demonstrated nanomolar σ₁ affinity (Kᵢ = 0.47–12.1 nM) [2].

Radiotracer Development: ¹⁸F/¹¹C PET Imaging Agent Precursor

Utilize 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane as a core scaffold for developing novel σ₁ receptor PET radioligands. The 1-oxa-8-azaspiro[4.5]decane series has yielded successful radiolabeling candidates, with compound [¹⁸F]8 achieving radiochemical yields of 12–35%, >99% radiochemical purity, and molar activity of 94–121 GBq/μmol [1]. The 1,1-dimethyl substitution offers a structurally distinct starting point for optimizing radiotracer properties including brain uptake kinetics, nonspecific binding, and metabolic defluorination rates. The scaffold is particularly suited for ¹⁸F-labeling strategies via nucleophilic aromatic substitution or prosthetic group conjugation at the piperidine nitrogen [2].

Spirocyclic Fragment Library Expansion: Gem-Dimethyl Diversity Element

Incorporate 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane into fragment-based drug discovery (FBDD) libraries as a sterically differentiated spirocyclic amine. The gem-dimethyl substitution at the spiro junction provides distinct three-dimensional shape diversity compared to unsubstituted 2-oxa-8-azaspiro[4.5]decane and 1-oxa-8-azaspiro[4.5]decane [1]. This scaffold addresses the growing demand for sp³-rich, conformationally constrained fragments that explore novel chemical space beyond planar aromatic systems. The secondary amine offers a tractable synthetic handle for library enumeration through amide coupling, reductive amination, or sulfonamide formation, enabling rapid SAR exploration across diverse biological targets including GPCRs, ion channels, and kinases [2].

Metabolic Stability Screening: Evaluating Gem-Dimethyl Effects on Clearance

Deploy 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane and its unsubstituted analog (2-oxa-8-azaspiro[4.5]decane, CAS 176-69-2) in parallel head-to-head metabolic stability assays (human/mouse liver microsomes or hepatocytes) to quantify the impact of gem-dimethyl substitution on intrinsic clearance [1]. Literature precedent across multiple spirocyclic and heterocyclic scaffolds indicates that gem-dimethyl substitution consistently reduces CYP450-mediated oxidation, with expected reductions in CL_int of 30–50% relative to unsubstituted comparators [2]. Such parallel testing provides actionable data for prioritizing this scaffold in lead optimization campaigns where metabolic liability is a key attrition driver.

Application
Selection Property
Validation Focus
CNS σ1 receptor SAR exploration
Steric-shielded lipophilic scaffold
σ1/σ2 selectivity and brain penetration
PET radioligand development
Scaffold for radiolabeling
Radiochemical purity and brain uptake kinetics
Spirocyclic fragment library expansion
Gem-dimethyl shape diversity
Conformational constraint and library enumeration
Metabolic stability screening
Gem-dimethyl metabolic shielding
Microsomal clearance reduction

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